molecular formula C7H7F3N2 B1391802 4-Methyl-6-(trifluoromethyl)pyridin-3-amine CAS No. 944317-54-8

4-Methyl-6-(trifluoromethyl)pyridin-3-amine

Cat. No. B1391802
CAS RN: 944317-54-8
M. Wt: 176.14 g/mol
InChI Key: GLJGKHHMJXKHPG-UHFFFAOYSA-N
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Description

“4-Methyl-6-(trifluoromethyl)pyridin-3-amine” is a compound with the molecular formula CHFN . It is a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .


Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one method involves the reaction of hydrazine with ethylhydrazine or propan-2-ylhydrazine, followed by a reaction with p-TsOH and then with pyridyl boronic acid . Another method involves the use of dichloropyrimidines and Suzuki coupling with boronic acids or esters .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For example, one reaction involves the transformation of the chloride into a 4H-pyran-4-one intermediate . Another reaction involves the ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 176.14 . It is a solid at room temperature . The InChI key for this compound is GLJGKHHMJXKHPG-UHFFFAOYSA-N .

Scientific Research Applications

Safety And Hazards

This compound is classified as harmful and is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, which include this compound, are used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-methyl-6-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-4-2-6(7(8,9)10)12-3-5(4)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJGKHHMJXKHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677792
Record name 4-Methyl-6-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-(trifluoromethyl)pyridin-3-amine

CAS RN

944317-54-8
Record name 4-Methyl-6-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of platinum oxide (36.9 mg) in a solution of 4-methyl-5-nitro-2-(trifluoromethyl)pyridine (369.4 mg, 0.162 mmol) in EtOH (12.7 mL) was stirred under a balloon of H2 for 5½ h. The reaction mixture was filtered through a plug of Celite and the filtrate was concentrated in vacuo to afford 4-methyl-6-(trifluoromethyl)pyridin-3-amine. LCMS calc.=177.1; found=177.1 (M+1)+. 1H NMR (600 MHz, CDCl3): δ 8.04 (s, 1H); 7.27 (s, 1H); 4.28 (s, 2H); 2.15 (s, 3H).
Quantity
369.4 mg
Type
reactant
Reaction Step One
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12.7 mL
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36.9 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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